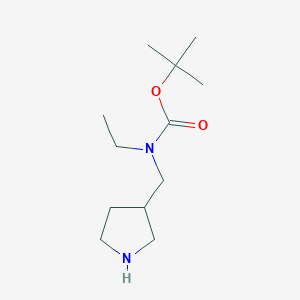

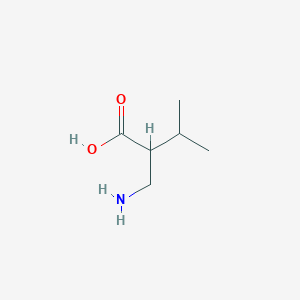

![molecular formula C13H13NO3 B3245571 1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone CAS No. 169814-51-1](/img/structure/B3245571.png)

1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone

Overview

Description

“1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds, such as 1,3,4-oxadiazole derivatives, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, have been studied. These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area have been computed .Scientific Research Applications

Synthesis and Characterization

A range of isoxazole derivatives, including those similar to "1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone," have been synthesized and characterized in several studies. These compounds are often synthesized through reactions involving various precursors and conditions, resulting in compounds with potential antimicrobial, antifungal, and other biological activities. For instance, Kumar et al. (2019) synthesized a novel series of isoxazoles and tested their antimicrobial activity against bacterial and fungal organisms, showcasing the versatility of isoxazole derivatives in medicinal chemistry (Kumar et al., 2019).

Antimicrobial Activity

Isoxazole derivatives have demonstrated antimicrobial activity, as reported in various studies. The synthesis of these compounds often leads to the discovery of novel agents with potential applications in combating microbial infections. For instance, the work by Kumar et al. (2019) highlighted the antimicrobial potential of synthesized isoxazole derivatives against a range of bacterial and fungal pathogens, suggesting their utility in developing new antimicrobial agents.

Molecular Docking Studies

Some studies have focused on molecular docking and biological evaluation of isoxazole derivatives to understand their interaction with biological targets. Radhika et al. (2020) designed, synthesized, and evaluated pyrazoline incorporated isoxazole derivatives, conducting molecular docking studies to identify compounds with significant binding affinity, indicating the potential for these compounds to act as leads in drug development processes (Radhika et al., 2020).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds incorporating isoxazole rings has been explored, with studies demonstrating the synthesis of novel compounds with various applications, including optical and thermal properties. For example, Shruthi et al. (2019) reported on the synthesis of a novel heterocyclic compound, demonstrating its characterization and potential applications based on its physical properties (Shruthi et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial activity . The potential drug target for these molecules is DNA gyrase , an enzyme that introduces supercoiling into DNA. This supercoiling is essential for various processes such as DNA replication and transcription .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets, such as dna gyrase, leading to inhibition of the enzyme’s activity . This inhibition could prevent the supercoiling of DNA, thereby disrupting essential cellular processes like DNA replication and transcription .

Biochemical Pathways

Given its potential interaction with dna gyrase, it can be inferred that it may affect the dna replication and transcription pathways . The downstream effects of this interaction could include disruption of bacterial growth and proliferation .

Result of Action

Based on its potential antibacterial activity , it can be inferred that it may lead to the inhibition of bacterial growth and proliferation .

Safety and Hazards

Safety and hazards associated with similar compounds have been reported. For example, 4-Methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity .

Future Directions

properties

IUPAC Name |

1-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(15)12-9(2)17-14-13(12)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNSHHIGZKTGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101216233 | |

| Record name | 1-[3-(4-Methoxyphenyl)-5-methyl-4-isoxazolyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169814-51-1 | |

| Record name | 1-[3-(4-Methoxyphenyl)-5-methyl-4-isoxazolyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169814-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(4-Methoxyphenyl)-5-methyl-4-isoxazolyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate](/img/structure/B3245506.png)

![7'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B3245512.png)

![[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine](/img/structure/B3245515.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid](/img/structure/B3245542.png)

![2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B3245545.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid](/img/structure/B3245549.png)